molecular formula C30H28N8O B2525387 4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one CAS No. 902290-56-6

4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No. B2525387
M. Wt: 516.609
InChI Key: JTCURFXIEZURRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a series of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives were synthesized. The design integrated structural moieties known for serotonin reuptake inhibition with arylpiperazines, which are typical ligands for the 5-HT1A receptor. The synthesis process aimed to create compounds with a dual pharmacological profile, potentially leading to rapid and pronounced antidepressant effects .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an arylpiperazine moiety, which is crucial for the affinity towards the 5-HT1A receptor. The variation in the substitution pattern of this moiety, as seen in the second paper, affects the binding affinity to the receptor. For instance, compound 4d with a specific substitution pattern exhibited a very high affinity with a Ki value of 0.4 nM .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the abstracts provided. However, the synthesis likely involves multiple steps, including the coupling of different pharmacophores to achieve the desired dual action on the serotonin transporter and 5-HT1A receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are not explicitly mentioned in the abstracts. However, the binding affinity to the 5-HT1A receptors and serotonin transporter is a critical chemical property that has been evaluated. For example, compound 28b from the first paper showed a high affinity with a Ki value of 20 nM for both targets, indicating a strong interaction with the serotonin system . Similarly, compound 4c from the second paper also demonstrated a promising mixed receptor profile with Ki values of 1.3 nM, 182 nM, and 64 nM for the 5-HT1A, D2 receptors, and serotonin transporter, respectively .

Scientific Research Applications

Stereochemical Analysis and Molecular Structures

Research into similar complex molecular structures has utilized single crystal X-ray diffraction to unambiguously establish relative configurations within such compounds. For instance, studies on substituted 2-Aminobicyclo and 2-Aminobicyclo derivatives, which share structural motifs with the compound , have provided insights into their crystal structures and stereochemical assignments (Christensen et al., 2011). These findings highlight the importance of detailed structural analysis in understanding the properties and potential applications of complex molecules.

Sigma Ligands and Neuroreceptor Affinity

Compounds with phenylpiperazine components have been synthesized and evaluated for their high affinity for sigma 1 and sigma 2 binding sites, along with their interactions with serotonin, dopamine, and adrenergic receptors (Perregaard et al., 1995). Such research underlines the potential of structurally complex molecules in the development of neuroactive drugs, suggesting possible areas of application for the target compound in neurological or psychiatric disorder treatments.

Anticonvulsant Activity of Hybrid Compounds

Investigations into hybrid molecules combining chemical fragments of known antiepileptic drugs have revealed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015). This research avenue suggests the potential application of the target compound in developing new treatments for epilepsy and other seizure-related disorders.

Antimicrobial and Tuberculostatic Activities

Phenylpiperazine derivatives have been synthesized and evaluated for their antimicrobial and tuberculostatic activities, indicating the utility of such compounds in combating bacterial infections and tuberculosis (Foks et al., 2004). The structural complexity of the compound could similarly lend itself to applications in the development of novel antimicrobial agents.

Inhibition of Tubulin Polymerization and Anticancer Activity

Derivatives of tricyclic heterocycles, including phenylpiperazine methanones, have shown potent antiproliferative properties and the ability to inhibit tubulin polymerization, suggesting their potential as cancer therapeutics (Prinz et al., 2017). This area of research could be relevant for the target compound, given its structural complexity and potential for bioactivity.

properties

IUPAC Name

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N8O/c39-27(36-20-18-35(19-21-36)23-12-5-2-6-13-23)17-9-16-26-32-33-30-37(26)25-15-8-7-14-24(25)29-31-28(34-38(29)30)22-10-3-1-4-11-22/h1-6,10-13,24-25,28-29,31,34H,7-9,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOOSFCZJVDTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 52979618

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